molecular formula C10H20N2O2 B11767604 N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide CAS No. 902836-87-7

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B11767604
CAS No.: 902836-87-7
M. Wt: 200.28 g/mol
InChI Key: AGCOSVMPQXPZQC-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is a synthetic acetamide derivative characterized by a piperidin-4-yloxy moiety linked to an acetamide backbone, with N-ethyl and N-methyl substituents. The ethyl-methyl substitution on the acetamide nitrogen may influence lipophilicity, solubility, and binding affinity compared to other N-substituents.

Properties

CAS No.

902836-87-7

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3

InChI Key

AGCOSVMPQXPZQC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)COC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 4-hydroxypiperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and acetamide carbonyl group serve as key sites for nucleophilic substitution.

Reaction Type Conditions Products References
Piperidine N-alkylation Alkyl halides (e.g., methyl iodide), base (NaH), anhydrous THF, 0–25°CQuaternary ammonium derivatives (e.g., N-ethyl-N-methyl-2-(1-methylpiperidin-4-yloxy)acetamide)
Acetamide hydrolysis HCl (6M), reflux, 12 hours2-(piperidin-4-yloxy)acetic acid and N-ethyl-N-methylamine
  • Mechanistic Insight : The piperidine nitrogen’s lone pair facilitates alkylation, while acidic hydrolysis cleaves the acetamide via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Reduction and Oxidation Reactions

The carbonyl and piperidine moieties participate in redox transformations.

Reaction Type Conditions Products References
Carbonyl reduction LiAlH₄, THF, 0°C to RT, 4 hoursN-ethyl-N-methyl-2-(piperidin-4-yloxy)ethanol
Piperidine oxidation KMnO₄, H₂O, 80°C, 6 hoursN-ethyl-N-methyl-2-(1,2,3,6-tetrahydropyridin-4-yloxy)acetamide
  • Selectivity : Reductions preferentially target the acetamide carbonyl over the ether linkage.

Acid/Base-Mediated Rearrangements

The compound undergoes structural modifications under acidic or basic conditions.

Reaction Type Conditions Products References
Ether cleavage HBr (48%), acetic acid, reflux, 8 hours4-hydroxypiperidine and N-ethyl-N-methyl-2-hydroxyacetamide
Epimerization KOH (50%), ethanol, RT, 72 hoursRacemization at the piperidine C4 position

Catalytic Functionalization

Transition-metal catalysts enable advanced derivatization.

Reaction Type Conditions Products References
Buchwald–Hartwig amination Pd(dba)₂, Xantphos, morpholine, 100°C, 24 hoursN-ethyl-N-methyl-2-(4-morpholinopiperidin-4-yloxy)acetamide
Cross-coupling Fe(acac)₃, DIPEA, nitromethane, RTγ-Nitro ketone derivatives
  • Industrial Synthesis : Continuous flow reactors with quinoline organocatalysts achieve enantiomeric excess >90% during large-scale production.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound Key Structural Feature Reactivity Difference
N-Methyl-2-(piperidin-3-yloxy)acetamidePiperidine attachment at C3Lower thermal stability due to steric hindrance
N-Ethyl-2-(piperidin-4-yloxy)acetamideLacks N-methyl groupFaster hydrolysis rates (t₁/₂ = 2 hours vs. 6 hours under 6M HCl)
N-Cyclopropyl derivativesCyclopropyl substituentEnhanced resistance to oxidation

Data sourced from .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without catalysts.

  • Photodegradation : UV light (254 nm) induces piperidine ring opening, forming aldehydes.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Preliminary studies suggest that N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide exhibits significant antimicrobial and antiviral activities. Research indicates that it may interact with specific receptors or enzymes involved in neurotransmitter regulation, potentially influencing signal transduction pathways.

Pharmacological Potential

The compound is under investigation for its role in modulating biological pathways relevant to various diseases. Interaction studies focus on its binding affinity to biological targets, which is crucial for understanding its pharmacological effects on human health.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity. The following table summarizes key findings related to SAR:

ModificationEffect on ActivityReference
Addition of hydrophobic groupsIncreased lipophilicity and potency
Substitution at N-positionEnhanced binding affinity to targets
Alteration of acetamide groupVariable effects on anti-inflammatory activity

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a therapeutic agent in combating bacterial infections.

Case Study 2: Neurotransmitter Modulation

Research investigating the compound's effects on neurotransmitter levels revealed that it could modulate serotonin and dopamine pathways. This modulation was linked to potential therapeutic effects in mood disorders, indicating further exploration into its use as an antidepressant or anxiolytic agent is warranted .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound has simpler N-alkyl groups (ethyl/methyl) compared to bulky substituents like sulfonyl or polycyclic aromatics in analogs . This may enhance metabolic stability and oral bioavailability.

Pharmacological and Physicochemical Properties

Enzyme Inhibition

  • sEH Inhibition : Compounds like 6b (IC50 ~10 nM) inhibit soluble epoxide hydrolase (sEH) due to sulfonyl and aromatic groups enhancing hydrophobic interactions . The target compound lacks these groups, suggesting weaker sEH affinity.
  • 17β-HSD2 Inhibition : Phenethyl-substituted acetamides (e.g., compound 13) inhibit 17β-HSD2 via aromatic and hydrophobic interactions . The ethyl-methyl substituents in the target may provide moderate hydrophobicity but lack aromaticity for strong binding.

Antimicrobial Activity

  • Phenoxy acetamide derivatives (e.g., compounds 47–50) show gram-positive antibacterial and antifungal activity, driven by benzo[d]thiazolylsulfonyl and heteroaromatic groups . The target compound’s piperidine ether and alkyl groups may reduce antimicrobial potency compared to these analogs.

Physicochemical Properties

  • Lipophilicity : The N-ethyl-methyl groups likely increase logP compared to polar sulfonyl analogs (6b) but reduce it relative to aromatic N-phenethyl derivatives (13).
  • Solubility : The piperidin-4-yloxy ether may improve aqueous solubility over sulfonylpiperidine analogs .

Key Observations :

  • The target compound’s synthesis likely follows simpler steps (e.g., etherification and alkylation) compared to multi-step routes for sulfonyl or pyrimidine analogs .
  • Yields for analogous reactions range from 36–60%, suggesting room for optimization in the target’s synthesis.

Biological Activity

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide (CAS number 902836-87-7) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an ethyl and methyl group attached to a piperidine-derived moiety. Its molecular formula and weight are approximately C12H19N2OC_{12}H_{19}N_2O and 200.28 g/mol, respectively. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter regulation and signal transduction pathways, particularly those involving acetylcholine and dopamine systems. The compound's mechanism likely involves binding to various molecular targets, modulating their activity, which can lead to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Initial studies have shown potential antimicrobial effects, suggesting the compound could be effective against various pathogens.
  • Antiviral Activity : The compound has also been investigated for its antiviral properties, indicating a promising avenue for therapeutic applications in viral infections.
  • Neuropharmacological Effects : Studies suggest that it may have applications in treating neurodegenerative diseases by influencing neurotransmitter systems.

In Vitro Studies

In vitro experiments have demonstrated that this compound can modulate the activity of neurotransmitter receptors. For example, it has been shown to interact with cholinergic receptors, which play a critical role in cognitive functions and memory processes.

In Vivo Studies

Research involving animal models has indicated that the compound may affect emotional behavior by modulating neurotransmitter levels in the brain. For instance, it was observed to influence the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in stress responses .

Case Studies

  • Neurodegenerative Disease Models : In studies using mouse models for neurodegenerative diseases, this compound showed promise in improving cognitive function by enhancing neurotransmitter signaling pathways.
  • Antimicrobial Efficacy : A series of experiments tested the compound against various bacterial strains, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Activity
N-Methyl-2-(piperidin-4-yloxy)acetamideSimilar piperidine structureAntimicrobial and antiviral properties
LEI-401Pyrimidine derivativePotent NAPE-PLD inhibitor affecting emotional behavior

This table highlights how variations in structure can lead to differences in biological activity.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide, and how can reaction conditions be optimized?

The synthesis of acetamide derivatives typically involves substitution reactions under alkaline conditions followed by purification via chromatography or crystallization. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized by reacting piperidine derivatives with appropriate electrophiles (e.g., phenoxyacetic acid) in the presence of condensing agents . Optimization may include adjusting reaction temperature (e.g., reflux in ethanol for 40 ml scale) and stoichiometric ratios of reagents to minimize side products . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical for verifying structural integrity .

Q. How can researchers validate the structural identity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For acetamide derivatives, single crystals can be grown via slow evaporation of solvent mixtures (e.g., chloroform-acetone) and analyzed using SHELX software for refinement . Complementary techniques include high-resolution MS for molecular weight verification and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Acetamide derivatives may exhibit irritant properties. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Engineering controls (e.g., fume hoods) should be used during synthesis. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

Discrepancies in biological activity data (e.g., receptor binding affinity) may arise from variations in assay conditions (e.g., pH, solvent polarity) or differences in cell lines/animal models. A systematic approach includes:

  • Dose-response curves : Validate EC50/IC50 values across multiple concentrations.
  • Control experiments : Use reference compounds (e.g., known receptor agonists/antagonists) to confirm assay reliability.
  • Computational modeling : Compare molecular docking predictions with experimental results to identify steric or electronic mismatches .

Q. What experimental strategies can improve the selectivity of this compound for target receptors in neurological studies?

To enhance selectivity:

  • Structure-activity relationship (SAR) studies : Modify substituents on the piperidine or acetamide moieties. For example, introducing bulky groups may reduce off-target interactions.
  • Isotopic labeling : Use tritiated or fluorescent analogs to track binding specificity in vitro.
  • Kinetic assays : Measure association/dissociation rates to differentiate between competitive and non-competitive inhibition .

Q. How can computational methods predict the metabolic stability of this compound?

Tools like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can model cytochrome P450-mediated oxidation pathways. Key steps:

  • Metabolite prediction : Use software (e.g., Schrödinger’s Metabolism Module) to identify vulnerable sites (e.g., piperidine ring oxidation).
  • In vitro validation : Perform liver microsome assays to compare predicted vs. observed metabolic half-lives .

Methodological Considerations

  • Data Reproducibility : Document solvent purity, temperature, and humidity during experiments, as these factors influence crystallization and reaction yields .
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and micronucleus assays to assess genotoxic risk, given acetamide’s potential carcinogenicity in rodents .

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